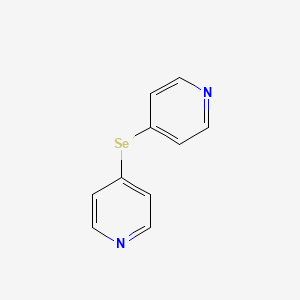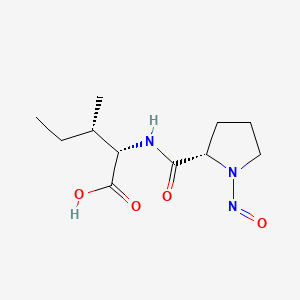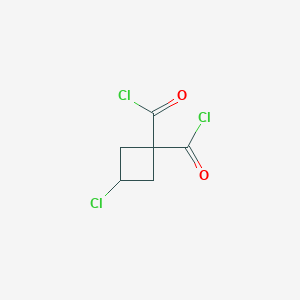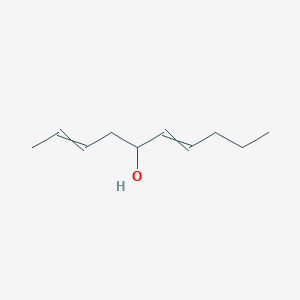![molecular formula C8H22HgO6Si2 B14398474 Bis[(trimethoxysilyl)methyl]mercury CAS No. 88242-84-6](/img/structure/B14398474.png)
Bis[(trimethoxysilyl)methyl]mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[(trimethoxysilyl)methyl]mercury is a chemical compound that features both organosilicon and organomercury components
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis[(trimethoxysilyl)methyl]mercury typically involves the reaction of trimethoxysilyl-containing precursors with mercury salts under controlled conditions. One common method involves the reaction of trimethoxysilyl bromide with sodium amalgam, which results in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to the specialized nature of this compound. the general approach would involve scaling up the laboratory synthesis methods while ensuring safety and purity standards are maintained.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[(trimethoxysilyl)methyl]mercury can undergo various chemical reactions, including:
Decomposition: On prolonged heating or exposure to light, it decomposes to form hexamethyldisilane and elemental mercury.
Substitution: Reaction with hydrogen chloride results in the formation of trimethylsilane and trimethylsilyl chloride.
Common Reagents and Conditions
Hydrogen Chloride: Used in substitution reactions to produce trimethylsilane and trimethylsilyl chloride.
Heat and Light: Can induce decomposition to hexamethyldisilane and mercury.
Major Products
Hexamethyldisilane: Formed during decomposition.
Trimethylsilane and Trimethylsilyl Chloride: Formed during substitution reactions with hydrogen chloride.
Wissenschaftliche Forschungsanwendungen
Bis[(trimethoxysilyl)methyl]mercury has several applications in scientific research:
Wirkmechanismus
The mechanism of action of bis[(trimethoxysilyl)methyl]mercury involves its ability to interact with various molecular targets through its organosilicon and organomercury components. The mercury component can form bonds with sulfur-containing biomolecules, while the silicon component can interact with other silicon-based materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(trimethylsilyl)mercury: Another organomercury compound with similar structural features.
Trimethylsilyl Compounds: Compounds containing the trimethylsilyl group, which share some chemical properties.
Eigenschaften
CAS-Nummer |
88242-84-6 |
|---|---|
Molekularformel |
C8H22HgO6Si2 |
Molekulargewicht |
471.02 g/mol |
IUPAC-Name |
bis(trimethoxysilylmethyl)mercury |
InChI |
InChI=1S/2C4H11O3Si.Hg/c2*1-5-8(4,6-2)7-3;/h2*4H2,1-3H3; |
InChI-Schlüssel |
GZDVRUSVGWWNRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](C[Hg]C[Si](OC)(OC)OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-2-[(2,5-dimethylphenyl)methanesulfonyl]pyridine](/img/structure/B14398392.png)



![N-{3-[Bis(3-chloroprop-2-en-1-yl)amino]phenyl}methanesulfonamide](/img/structure/B14398421.png)
![Acetamide, 2-[[(4-methylphenyl)sulfonyl]amino]-N-(2-phenylethyl)-](/img/structure/B14398422.png)

![N-[2-(2,2-Dimethyl-2H-1-benzopyran-6-yl)ethyl]benzamide](/img/structure/B14398431.png)
![[(Hex-1-en-2-yl)sulfanyl]benzene](/img/structure/B14398435.png)
![N-Cyclopentyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14398436.png)

![(2-Methyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone](/img/structure/B14398445.png)

![Glycyl-N-[(3-carboxyphenyl)methyl]glycinamide](/img/structure/B14398468.png)
